molecular formula C7H10N2OS B6184877 4-methylbenzene-1-sulfonoimidamide CAS No. 1648813-61-9

4-methylbenzene-1-sulfonoimidamide

Cat. No.: B6184877
CAS No.: 1648813-61-9
M. Wt: 170.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzene-1-sulfonoimidamide is an organosulfur compound that belongs to the class of sulfonimidamides It is characterized by the presence of a sulfonyl group (SO2) attached to an imidamide group (NH2) and a methyl group (CH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzene-1-sulfonoimidamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The resulting product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The continuous flow process also allows for the efficient scaling up of production, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonoimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylbenzene-1-sulfonoimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzene-1-sulfonoimidamide is unique due to its specific structural features, such as the presence of both a sulfonyl and an imidamide group.

Properties

CAS No.

1648813-61-9

Molecular Formula

C7H10N2OS

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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